1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzyl group attached to an indole core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-5-carbonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added dropwise to a solution of indole-5-carbonitrile and the base in DMF. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted indole derivatives
- Oxidized or reduced indole compounds
- Biaryl compounds from coupling reactions
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the combination of its indole core with the chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJUHAHIRRILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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